HepG2 Cytotoxicity B-Score Profile Demonstrates Favorable Safety Margin Relative to Screening Library Baselines
In a cell-based HepG2 cytotoxicity assay using a plate reader format (Johns Hopkins Ion Channel Center), 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane exhibited a consistent B-Score of approximately -7.5 to -7.6 across replicate measurements, indicating activity below the mean of the screened library . B-Scores are normalized values where negative scores represent lower cytotoxicity than the population mean. For context, the mean low signal in this assay was 205.22 (STD 49.54), and the compound's %Activity at 20 μM ranged from -3.3 to +2.72, with a mean near zero, confirming minimal HepG2 cytotoxicity at a concentration relevant to cellular target engagement assays. This low cytotoxicity profile distinguishes the compound from many screening hits that exhibit confounding cytotoxicity at similar concentrations.
| Evidence Dimension | HepG2 cytotoxicity |
|---|---|
| Target Compound Data | Mean B-Score: -7.55 to -7.61; %Activity at 20 μM: range -3.3 to +2.72 (mean ≈ 0) |
| Comparator Or Baseline | Library mean B-Score = 0; Mean Low signal = 205.22; Mean High signal = 2513.83 |
| Quantified Difference | B-Score approximately 7.5 standard deviations below library mean, indicating significantly lower cytotoxicity than the average screening compound |
| Conditions | HepG2 cell-based system using plate reader; Johns Hopkins Ion Channel Center; 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16 |
Why This Matters
Low HepG2 cytotoxicity at concentrations up to 20 μM (and 25 μM in independent Burnham Center assays ) means this compound can be used in cellular assays without confounding cytotoxicity artifacts, a critical selection criterion when choosing among structurally related tool compounds.
